N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
CAS No.: 1105222-69-2
Cat. No.: VC7718932
Molecular Formula: C17H21N3O3S2
Molecular Weight: 379.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105222-69-2 |
|---|---|
| Molecular Formula | C17H21N3O3S2 |
| Molecular Weight | 379.49 |
| IUPAC Name | N-(pyridin-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H21N3O3S2/c21-16(19-13-14-6-1-3-9-18-14)12-15-7-2-4-10-20(15)25(22,23)17-8-5-11-24-17/h1,3,5-6,8-9,11,15H,2,4,7,10,12-13H2,(H,19,21) |
| Standard InChI Key | XZRFGNNSNKPRHL-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Introduction
Synthesis Methods
While specific synthesis details for N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide are not available, similar compounds often involve multi-step reactions. These may include:
-
Coupling Reactions: Using reagents like EDC or DCC to form amide bonds.
-
Sulfonation Reactions: To introduce the thiophenesulfonyl group.
-
Reduction/Oxidation Steps: Depending on the starting materials and desired functional groups.
| Synthesis Step | Reagents/Conditions |
|---|---|
| Coupling Reaction | EDC, DCC, DMF/DMSO |
| Sulfonation | Thiophene-2-sulfonyl chloride |
| Reduction/Oxidation | LiAlH4, H2O2 |
Potential Applications
Given its structural complexity, this compound could be explored for various pharmacological applications, such as:
-
Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.
-
Receptor Modulation: Interacting with receptors to modulate biological responses.
| Potential Application | Biological Target |
|---|---|
| Enzyme Inhibition | Specific disease-related enzymes |
| Receptor Modulation | G-protein coupled receptors |
Research Findings and Challenges
| Research Aspect | Methodology |
|---|---|
| Computational Modeling | Molecular docking, QSAR |
| Biological Assays | In vitro enzyme assays, cell culture studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume